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molecular formula C10H7BrFN3 B1454402 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine CAS No. 956135-56-1

5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine

Cat. No. B1454402
M. Wt: 268.08 g/mol
InChI Key: FNGLVZNFUIKRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912208B2

Procedure details

In a microwave vial is added 3-fluorophenylamine (0.293 mL, 2.58 mmol), 5-bromo-2-chloropyrimidine (500 mg, 2.58 mmol), EtOH (10 mL) and concentrated HCl (0.2 mL). The reaction mixture is then heated at 50° C. for 15 min. Water (20 mL) is added and it is extracted with EtOAc. The organic layer is washed with NaHCO3, dried with Na2SO4 and concentrated. The residue is purified by column chromatography to give the title compound: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 6.83-6.88 (m, 1 H) 7.24-7.26 (m, 1 H) 7.28 (br. s., 1H) 7.34-7.40 (m, 1 H)7.74 (dt, J=11.37, 2.27 Hz, 1 H) 8.56 (s, 2 H); (M+H)+ 269.9.
Quantity
0.293 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=1.[Br:9][C:10]1[CH:11]=[N:12][C:13](Cl)=[N:14][CH:15]=1.CCO.Cl>O>[Br:9][C:10]1[CH:11]=[N:12][C:13]([NH:8][C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)=[N:14][CH:15]=1

Inputs

Step One
Name
Quantity
0.293 mL
Type
reactant
Smiles
FC=1C=C(C=CC1)N
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CCO
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
it is extracted with EtOAc
WASH
Type
WASH
Details
The organic layer is washed with NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)NC1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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